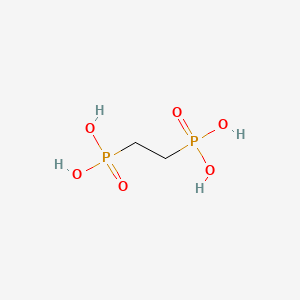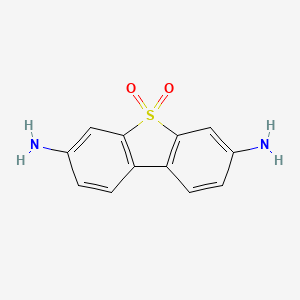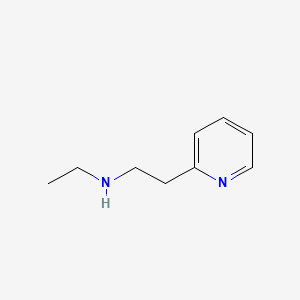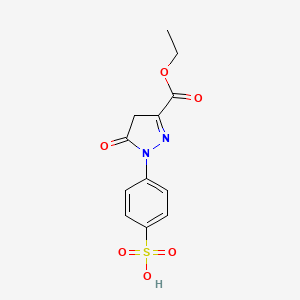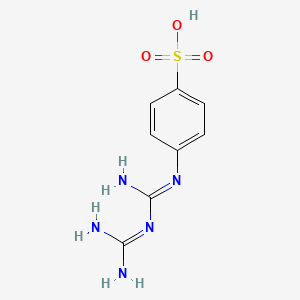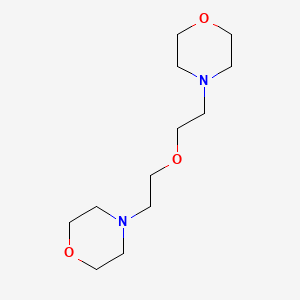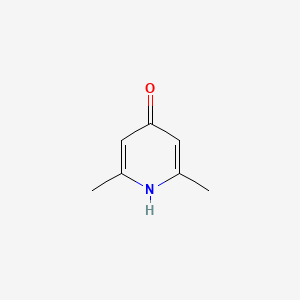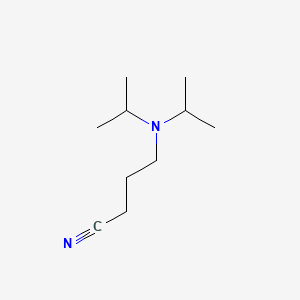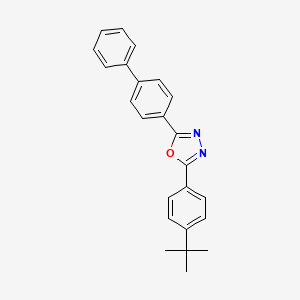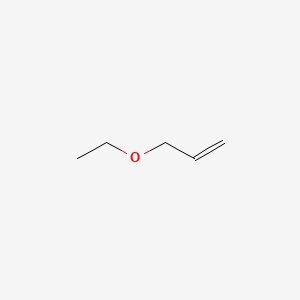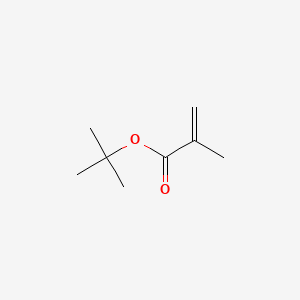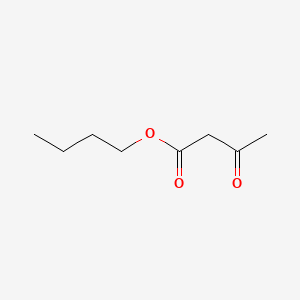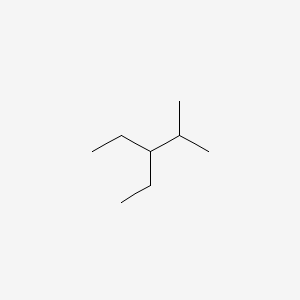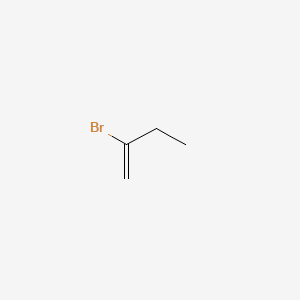
1-Butene, 2-bromo-
Descripción general
Descripción
“1-Butene, 2-bromo-” is a chemical compound with the molecular formula C4H7Br . It is also known by other names such as “2-Bromo-1-butene”, “2-Bromobut-1-ene”, and "1-bromobut-2-ene" . The molecular weight of this compound is 135.00 g/mol .
Synthesis Analysis
The synthesis of similar compounds like 1-bromo-2-butyne involves reacting 2-butyn-1-ol with an organic solvent, pyridine . First, bromoethane is reacted with metal magnesium in THF to prepare a Grignard reagent, then paraformaldehyde is added to the Grignard reagent for a Grignard reaction . After the Grignard reaction, 2-butyn-1-ol is separated and recovered, then mixed with an organic solvent and pyridine . Phosphorus tribromide is added dropwise for a bromination reaction, and the product is separated and recovered after the bromination reaction .
Molecular Structure Analysis
The molecular structure of “1-Butene, 2-bromo-” can be represented by the InChI string: InChI=1S/C4H7Br/c1-3-4(2)5/h2-3H2,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The reaction of similar compounds like 2-bromo-2-methylbutane with a base can produce two products: 2-methyl-2-butene and 2-methyl-1-butene by following two different pathways . This is an example of a dehydrohalogenation reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Butene, 2-bromo-” include a molecular weight of 135.00 g/mol . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 0 . It has one rotatable bond . The exact mass and monoisotopic mass of the compound are 133.97311 g/mol .
Aplicaciones Científicas De Investigación
- Field : Physical Chemistry
- Application : “1-Butene, 2-bromo-” is used in photodissociation studies. Photodissociation, or photolysis, involves the breaking of a chemical bond due to the absorption of light .
- Method : The experiments use 2 + 1 resonance enhanced multiphoton ionization (REMPI) with velocity map imaging to state-selectively detect the Br atoms as a function of their recoil velocity imparted upon photodissociation of 1-bromo-2-butene .
- Results : The study found that the photoionization cross section of the radicals produced is dependent on their internal energy .
- Field : Organic Chemistry
- Application : “1-Butene, 2-bromo-” is used to produce 2-Ethyl-acrylic acid .
- Method : The exact method of how “1-Butene, 2-bromo-” is used to produce 2-Ethyl-acrylic acid is not specified in the source .
- Results : The outcome is the production of 2-Ethyl-acrylic acid .
- Field : Medicinal Chemistry
- Application : “1-Butene, 2-bromo-” is used in the total synthesis of largazole, a natural macrocyclic depsipeptide with potent inhibitory activity against many cancer cell lines .
- Method : The exact method of how “1-Butene, 2-bromo-” is used in the total synthesis of largazole is not specified in the source .
- Results : The outcome is the total synthesis of largazole .
- Field : Organic Chemistry
- Application : “1-Butene, 2-bromo-” is used in double alkylation of lactams, followed by Grubbs ring-closing metathesis, to yield gymnodimine (biotoxin) .
- Method : The exact method of how “1-Butene, 2-bromo-” is used in double alkylation of lactams is not specified in the source .
- Results : The outcome is the production of gymnodimine .
Photodissociation Studies
Production of 2-Ethyl-acrylic Acid
Total Synthesis of Largazole
Double Alkylation of Lactams
- Field : Organic Chemistry
- Application : “1-Butene, 2-bromo-” is used in E2 reactions, a type of elimination reaction in organic chemistry .
- Method : The base, OH–, uses its electron pair to attack a β-hydrogen on β-carbon and starts to form a bond; at the same time, the β C-H sigma bond begins to move in to become the π bond of a double bond, and meanwhile Br begins to depart by taking the bonding electrons with it .
- Results : The outcome is the formation of a C=C double bond and H2O molecule, with Br– leaving completely .
- Field : Organic Chemistry
- Application : “1-Butene, 2-bromo-” is used in the synthesis of substituted catechol derivatives and mono-annelated benzenes .
- Method : The exact method of how “1-Butene, 2-bromo-” is used in the synthesis of these compounds is not specified in the source .
- Results : The outcome is the production of substituted catechol derivatives and mono-annelated benzenes .
E2 Reactions
Synthesis of Substituted Catechol Derivatives and Mono-annelated Benzenes
- Field : Organic Chemistry
- Application : “1-Butene, 2-bromo-” is used in E2 reactions, a type of elimination reaction in organic chemistry .
- Method : The base, OH–, uses its electron pair to attack a β-hydrogen on β-carbon and starts to form a bond; at the same time, the β C-H sigma bond begins to move in to become the π bond of a double bond, and meanwhile Br begins to depart by taking the bonding electrons with it .
- Results : The outcome is the formation of a C=C double bond and H2O molecule, with Br– leaving completely .
- Field : Organic Chemistry
- Application : “1-Butene, 2-bromo-” is used in the synthesis of substituted catechol derivatives and mono-annelated benzenes .
- Method : The exact method of how “1-Butene, 2-bromo-” is used in the synthesis of these compounds is not specified in the source .
- Results : The outcome is the production of substituted catechol derivatives and mono-annelated benzenes .
E2 Mechanism
Synthesis of Substituted Catechol Derivatives and Mono-annelated Benzenes
Safety And Hazards
“1-Butene, 2-bromo-” is considered hazardous . It is highly flammable and its vapors may form explosive mixtures with air . It causes burns of eyes, skin, and mucous membranes . Containers may explode when heated . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .
Propiedades
IUPAC Name |
2-bromobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br/c1-3-4(2)5/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMXRIGBXOFKIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066853 | |
| Record name | 1-Butene, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butene, 2-bromo- | |
CAS RN |
23074-36-4 | |
| Record name | 2-Bromo-1-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23074-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butene, 2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023074364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butene, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butene, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromobut-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.269 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



